4-Fluoro-1H-indazole-5-carboxylic acid
Description
Significance of the Indazole Core in Heterocyclic Medicinal Chemistry
The indazole core is a versatile and highly valued structure in drug discovery. Its rigid bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, allowing for precise interactions with biological targets. Indazole and its derivatives have been shown to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, antimicrobial, and potent antitumor properties. nih.govnih.gov The success of indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscores the therapeutic importance of this heterocyclic system. The ability of the indazole structure to act as a bioisostere for other aromatic rings, like purines, further enhances its utility, enabling chemists to modulate the physicochemical and pharmacological properties of molecules to improve their efficacy and safety profiles.
Overview of Fluorinated Indazole Scaffolds in Contemporary Chemical Research
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry to enhance pharmacological properties. Introducing fluorine into the indazole scaffold can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence the conformation of the molecule, leading to stronger and more selective binding to target proteins. This modification also tends to increase lipophilicity, which can improve a compound's ability to cross cell membranes and enhance its oral bioavailability. Consequently, fluorinated indazole scaffolds are of great interest to researchers aiming to develop next-generation therapeutics with optimized drug-like properties.
Research Focus: 4-Fluoro-1H-indazole-5-carboxylic acid as a Key Chemical Entity in Modern Drug Discovery and Development
Within the class of fluorinated indazoles, this compound (CAS Number: 1041481-59-7) has emerged as a particularly valuable intermediate. chemuniverse.com Its structure combines the key features of the indazole core with the strategic placement of a fluorine atom and a carboxylic acid group. The carboxylic acid handle is especially important as it provides a reactive site for further chemical modifications, allowing for the construction of diverse libraries of compounds, such as amides, which are common in many targeted therapies. smolecule.com
This compound is a recognized building block in the synthesis of advanced therapeutic agents, particularly kinase and bromodomain inhibitors. smolecule.com Kinases and bromodomains are crucial protein families involved in cell signaling and gene regulation, and their dysregulation is implicated in diseases like cancer and inflammatory conditions. The development of small molecules that can specifically inhibit these proteins is a major focus of current drug discovery efforts.
While specific publicly available data on compounds directly synthesized from this compound is limited, the importance of the fluorinated indazole-5-carboxamide scaffold is evident in numerous patents for potent kinase inhibitors. These inhibitors often target key enzymes in the DNA Damage Response (DDR) pathway, such as Ataxia Telangiectasia and Rad3-related protein (ATR) and DNA-dependent protein kinase (DNA-PK), which are critical for cancer cell survival. nih.govbioworld.comnih.govnih.gov
The following tables present examples of potent kinase inhibitors that feature a core structure similar or related to that which can be derived from this compound, illustrating the therapeutic potential of this chemical class.
Table 1: Representative Fluorinated Indazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example Activity (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| Indazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | 5.3 nM (against EGFR T790M) | Cancer |
| Indazole Amide Derivatives | Extracellular signal-regulated kinase 1/2 (ERK1/2) | 9.3 nM - 25.8 nM | Cancer |
This table presents data for compounds that are structurally related to derivatives of this compound to illustrate the potential of the scaffold. Data sourced from references nih.govnih.gov.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1041481-59-7 |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
Data sourced from reference chemuniverse.com.
The continued use of this compound as a starting material in medicinal chemistry campaigns highlights its significance in generating novel and potent drug candidates for challenging diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNSDURQQKBHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624021 | |
| Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041481-59-7 | |
| Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-indazole-5-carboxylic acid | |
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Synthetic Methodologies and Chemical Transformations of 4 Fluoro 1h Indazole 5 Carboxylic Acid
Strategies for the Preparation of 4-Fluoro-1H-indazole-5-carboxylic acid
The synthesis of this compound can be achieved through various strategic approaches, including the direct construction of the indazole ring system or the chemical modification of pre-formed, functionalized indazole precursors.
Direct Synthesis Approaches to the Indazole Carboxylic Acid Moiety
Direct synthesis typically involves multi-step sequences starting from commercially available materials to construct the substituted indazole core. While a one-pot synthesis is uncommon for such a specifically substituted molecule, established methods for creating indazole rings can be adapted. For instance, a general and widely used approach is the cyclization of ortho-substituted anilines. A plausible route for the target molecule would begin with a highly substituted aniline (B41778) precursor, where the arrangement of fluorine, a methyl group (a precursor to the carboxylic acid), and an amino group dictates the final regiochemistry of the product after diazotization and cyclization. A similar strategy has been successfully employed for the synthesis of a related compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, which was prepared from 2,3-difluorobenzoic acid through a sequence of bromination, amidation, Grignard reaction, cyclization, and oxidation steps. researchgate.netresearchgate.net
Conversion from Precursor Compounds (e.g., Hydrolysis of Nitriles, Ester Cleavage)
A more common and often more efficient strategy involves the synthesis of a stable precursor molecule which can then be converted to the final carboxylic acid in a later step. This approach allows for greater flexibility and often utilizes milder reaction conditions for the final transformation.
Hydrolysis of Nitrile Precursors: A key precursor for the target compound is 4-Fluoro-1H-indazole-5-carbonitrile. chemuniverse.com The synthesis of this nitrile can be followed by a hydrolysis step to yield the carboxylic acid. Nitrile hydrolysis is a standard transformation that can be performed under either acidic or basic conditions. Basic hydrolysis, typically using aqueous sodium hydroxide (B78521) or potassium hydroxide with heating, converts the nitrile to a carboxylate salt, which is then protonated with a strong acid during workup to yield the final carboxylic acid.
Ester Cleavage: Another effective route is through the saponification of a corresponding ester, such as methyl or ethyl 4-fluoro-1H-indazole-5-carboxylate. The ester can be synthesized and purified, and then cleaved using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. mdpi.com This reaction is typically clean and high-yielding, providing the carboxylate salt that is subsequently acidified to produce this compound.
Conversion from Halogenated Precursors: A versatile precursor, 5-bromo-4-fluoro-1H-indazole, can also be used. google.com The bromo group at the 5-position can be converted into a carboxylic acid through several methods. One approach is a lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with carbon dioxide (dry ice). Another method is a palladium-catalyzed carbonylation reaction, where the bromo-indazole is treated with carbon monoxide, a palladium catalyst, and a suitable nucleophile.
Regioselective Synthesis and Isomer Control in Fluorinated Indazoles
Achieving the specific 4-fluoro-5-carboxylic acid substitution pattern requires precise control over the reaction regioselectivity, as the formation of other isomers is often possible. The key to this control lies in the selection of the starting materials and the cyclization strategy.
For example, the synthesis of 5-bromo-4-fluoro-1H-indazole is achieved with high regioselectivity by starting with 3-fluoro-2-methylaniline. google.com In this process, the aniline is first brominated, and the resulting intermediate undergoes a diazotization followed by an intramolecular cyclization. The initial placement of the fluoro and methyl groups on the aniline ring directly guides the formation of the indazole core, ensuring the fluorine atom is located at the 4-position. This demonstrates a fundamental principle in heterocyclic chemistry: the substitution pattern of the final product is often predetermined by the structure of the acyclic precursor. Careful planning of the synthetic route, starting from appropriately substituted anilines or other aromatic precursors, is therefore essential for controlling isomer formation and obtaining the desired this compound. google.com
Functional Group Transformations and Derivatization of this compound
The title compound possesses two primary sites for chemical modification: the carboxylic acid group and the N-H bond of the indazole ring. These functional groups allow for a wide range of derivatizations to produce esters, amides, and N-substituted analogues.
Derivatization at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.
Esterification: Esters can be formed through several methods. The most direct is the Fischer-Speier esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. researchgate.net Alternatively, the carboxylate salt can be reacted with an alkyl halide to form the ester.
Amidation: Amide bond formation typically requires the activation of the carboxylic acid. This is achieved using a wide array of coupling reagents that convert the hydroxyl group of the acid into a better leaving group. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and phosphonium (B103445) or uronium salts such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). lookchemmall.comnih.gov The activated acid then reacts with a primary or secondary amine to form the corresponding amide in high yield under mild conditions. nih.gov Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. nih.gov
| Transformation | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Methanol (MeOH), H₂SO₄ (cat.) | Reflux, 4-12 h | Methyl Ester |
| Amidation | Aniline, EDC, HOBt | DMF, Room Temperature, 12-24 h | Anilide (Amide) |
| Amidation | Benzylamine, HATU, DIPEA | CH₂Cl₂, Room Temperature, 2-6 h | N-Benzylamide |
| Acyl Chloride Formation | (COCl)₂, cat. DMF | CH₂Cl₂, 0 °C to Room Temperature, 1-3 h | Acyl Chloride |
Modifications and Substitutions on the Indazole Ring System (e.g., N-alkylation, Halogenation)
The indazole ring itself can be functionalized, primarily at the nitrogen atoms or at available carbon positions.
N-alkylation: The NH group of the pyrazole (B372694) portion of the indazole is nucleophilic and can be readily alkylated. However, a significant challenge in indazole chemistry is controlling the site of alkylation, as reaction can occur at either the N1 or N2 position, leading to a mixture of regioisomers. beilstein-journals.org The ratio of N1 to N2 products is highly dependent on the reaction conditions (base, solvent), the nature of the substituents on the indazole ring, and the electrophile used. researchgate.netnih.gov For many indazoles, using sodium hydride (NaH) as the base in a solvent like THF tends to favor the thermodynamically more stable N1-alkylated product. nih.gov In contrast, other conditions can selectively yield the N2 isomer. wuxibiology.com For example, the nucleophilic substitution of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene has been reported to yield the N1-substituted product. nih.gov
| Alkylating Agent | Base | Solvent | Major Product |
|---|---|---|---|
| Methyl Iodide | K₂CO₃ | DMF | Mixture of N1 and N2 |
| Benzyl Bromide | NaH | THF | N1-isomer favored |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | Mixture of N1 and N2 |
| Alkyl Trichloroacetimidate | TfOH (cat.) | DCE | N2-isomer favored wuxibiology.com |
Halogenation: Further halogenation of the indazole ring is also possible. The electronic properties of the existing fluorine and carboxylic acid groups will direct incoming electrophiles. Electrophilic aromatic substitution, such as bromination or chlorination, would likely occur at the C3 or C7 positions of the indazole ring, which are activated relative to the other positions. Metal-free, regioselective halogenation of 2H-indazoles using N-halosuccinimides (NCS, NBS) has been developed, where reaction conditions can be tuned to achieve mono- or poly-halogenation at specific sites. rsc.orgnih.gov Such transformations provide handles for subsequent cross-coupling reactions to introduce further molecular diversity.
Advanced Synthetic Methodologies for Indazole Derivatives
Recent advancements in organic synthesis have provided sophisticated and efficient methods for the construction of the indazole core. These modern techniques often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance compared to classical methods. Key advanced methodologies applicable to the synthesis of indazole derivatives, including analogs of this compound, are detailed below.
Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic rings. This approach allows for the direct formation of C-C or C-N bonds by activating otherwise inert C-H bonds, offering an atom- and step-economical route to indazoles.
Rhodium and copper co-catalyzed systems have been successfully employed for the synthesis of 1H-indazoles from benzimidates and nitrosobenzenes. This transformation proceeds via a sequential C-H bond activation and intramolecular cascade annulation. The reaction demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aromatic rings.
Cobalt-catalyzed C-H bond functionalization provides another avenue for indazole synthesis. For instance, the reaction of azobenzenes with aldehydes, catalyzed by a cobalt(III) complex, leads to the formation of N-aryl-2H-indazoles through a C-H bond addition/cyclization/aromatization cascade.
Table 1: Examples of Transition-Metal-Catalyzed Indazole Synthesis
| Catalyst System | Starting Materials | Product Type | Reference |
| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | 1H-Indazoles | acs.org |
| Cp*Co(III) | Azobenzenes and aldehydes | N-aryl-2H-indazoles | nih.gov |
Photoredox Catalysis
Visible-light photoredox catalysis has gained significant traction in organic synthesis due to its mild reaction conditions and unique reactivity. This methodology has been applied to the synthesis of indazole derivatives through novel bond-forming strategies.
One approach involves the ruthenium-catalyzed intramolecular formation of the N-N bond to construct the indazole ring. For example, indazolo[2,3-a]quinoline derivatives have been synthesized from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines using a Ru(bpy)₃Cl₂ photocatalyst under visible light irradiation. acs.orgresearchgate.net This method highlights the potential of photoredox catalysis in facilitating challenging bond formations under mild conditions.
Furthermore, the combination of gold and photoredox catalysis has been utilized for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. This dual catalytic system promotes an intramolecular hydroamination of the alkyne, demonstrating the synergistic potential of combining different catalytic modes. nih.gov
Table 2: Photoredox-Catalyzed Synthesis of Indazole Derivatives
| Photocatalyst | Reaction Type | Starting Materials | Product Type | Reference |
| Ru(bpy)₃Cl₂ | Intramolecular N-N bond formation | 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines | Indazolo[2,3-a]quinolines | acs.orgresearchgate.net |
| AuCl₃ / Ru(bpy)₃Cl₂ | Intramolecular hydroamination | 2-Alkynylazobenzenes | 3-Alkenyl-2H-indazoles | nih.gov |
Flow Chemistry
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. The application of flow reactors to the synthesis of indazoles allows for precise control over reaction parameters, such as temperature and residence time, enabling access to a range of indazole derivatives in a continuous and efficient manner.
A general one-step synthesis of substituted indazoles has been developed using a commercial flow reactor system. This method has been successfully applied to the preparation of various indazoles, including 3-amino and 3-hydroxy analogs, by reacting appropriate precursors at elevated temperatures and pressures in a continuous flow setup. mdpi.com This technology is particularly advantageous for reactions that are exothermic or require short reaction times.
Computational and Spectroscopic Characterization of 4 Fluoro 1h Indazole 5 Carboxylic Acid and Its Derivatives
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting the properties of molecules. researchgate.net These computational methods allow for the detailed examination of a molecule's electronic landscape, offering insights that are complementary to experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. core.ac.uk Calculations are often performed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. For instance, in studies of indazole derivatives, DFT calculations using methodologies like B3LYP with a 6-311+ basis set are employed to analyze physicochemical properties and electrostatic potentials. nih.gov Such calculations provide optimized geometrical parameters and help in understanding the molecule's stable structure. researchgate.net
Theoretical studies on related fluorinated indazoles, such as 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, have utilized DFT and ab initio methods to study geometry and electrostatic properties. rsc.org These computational models help in rationalizing molecular characteristics, such as the direction of dipole moments, by performing analyses like Natural Bond Order (NBO) calculations. rsc.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. researchgate.netresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution across the molecule. nih.gov For a series of novel indazole derivatives, the HOMO-LUMO energy gap was calculated using the formula ΔE = ELUMO – EHOMO. nih.gov Analysis of the spatial distribution reveals regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO). researchgate.net In many indazole derivatives, the HOMO and LUMO distributions are spread across almost the entire molecular structure. nih.gov
Below is a table of representative data for HOMO-LUMO energies and the energy gap for illustrative indazole derivatives, as specific values for 4-Fluoro-1H-indazole-5-carboxylic acid are not publicly documented.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indazole Derivative 8a | -6.345 | -1.231 | 5.114 |
| Indazole Derivative 8c | -6.491 | -1.303 | 5.188 |
| Indazole Derivative 8s | -6.517 | -1.325 | 5.192 |
Data is illustrative and based on reported values for related indazole carboxamide derivatives. nih.gov
Prediction of Global Chemical Reactivity Descriptors
From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. researchgate.netresearchgate.net These descriptors, including chemical hardness, electrophilicity, and chemical potential, provide a quantitative framework for understanding the stability and reactivity of compounds. researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge. It is calculated as ω = μ² / 2η.
These parameters are crucial for predicting how a molecule will interact with other chemical species. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to deformation or polarization. |
| Nucleophilicity (ε) | 1/η | Inverse of hardness, indicating electron-donating ability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to electronegativity. |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability of a species to accept electrons. |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. researchgate.net For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. chemicalbook.com
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
¹⁹F NMR: Is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for structural analysis of fluorinated molecules. mdpi.comnih.gov The chemical shifts and coupling constants (e.g., JHF, JCF) provide crucial data for confirming the substitution pattern. nih.govlboro.ac.uk
Spectroscopic data for various fluorinated indazole derivatives have been fully characterized, providing reference points for new structures. rsc.orgresearchgate.net For example, in the characterization of 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide, detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), were reported to confirm its structure. nih.gov
Below is a table showing representative NMR data for a related fluoro-indazole derivative.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 10.34 | s | NH (amide) |
| ¹H | 8.25 | d, J = 8.00 | Indazole-H |
| ¹³C | 161.04 | - | C=O (amide) |
| ¹³C | 141.16 | - | Indazole-C |
Data is illustrative and based on reported values for 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov The molecular weight of this compound is 180.14 g/mol . chemuniverse.com
In the mass spectrum of a carboxylic acid, the molecular ion peak (M+) may be observed. miamioh.edu Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. nih.gov For example, HRMS analysis of indazole derivatives has been used to find calculated versus found molecular weights, confirming their proposed structures. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govthepharmajournal.com This method provides detailed information on bond lengths, bond angles, and torsion angles, which are essential for understanding the conformation of a molecule in its solid state. For indazole derivatives, X-ray diffraction studies have been instrumental in confirming molecular structures and understanding their supramolecular architecture. mdpi.comresearchgate.net
The crystallographic data for 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid provides a model for the type of detailed structural information that can be obtained for indazole carboxylic acids.
| Parameter | Value for 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid |
|---|---|
| Empirical Formula | C15H16N2O2 |
| Formula Weight | 256.30 |
| Temperature | 297(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit cell dimensions | a = 12.084(3) Å, α = 90° b = 11.141(3) Å, β = 108.06(3)° c = 10.435(3) Å, γ = 90° |
| Volume | 1336.3(6) ų |
| Z | 4 |
| Density (calculated) | 1.273 Mg/m³ |
Crystal data and structure refinement for a related indazole derivative. mdpi.com
Conformational analysis of fluorinated compounds is of particular interest due to the influence of the highly electronegative fluorine atom. nih.gov The introduction of fluorine can significantly alter the electronic properties and conformational preferences of a molecule, which in turn can affect its biological activity. nih.govossila.com In the case of this compound, the fluorine substituent at the 4-position is expected to influence the planarity of the indazole ring and the orientation of the carboxylic acid group.
Advanced Computational Modeling for Ligand-Target Interactions and Binding Affinity Prediction
In addition to experimental techniques, advanced computational modeling plays a pivotal role in modern drug discovery. vcu.edunih.gov Molecular docking and other in-silico methods are employed to predict the binding mode and affinity of a ligand to a biological target, thereby guiding the design of more potent and selective inhibitors. frontiersin.orgphyschemres.org
For indazole derivatives, molecular docking studies have been successfully utilized to investigate their interactions with various protein targets. For example, a series of novel amide indazole derivatives were subjected to in-silico studies to determine their binding energy with the renal cancer receptor (PDB: 6FEW). nih.gov These studies help in identifying the most promising ligands among a series of synthesized compounds.
Another study focused on novel indazole analogs and their anticancer activity, employing molecular docking to understand their binding energies and interactions with amino acid residues of the target protein (PDB ID: 2ZCS). researchgate.net The results from such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for ligand binding.
The binding energies of several docked indazole derivatives with their respective protein targets are summarized in the table below, illustrating the utility of these computational predictions.
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| Indazole analog 3j | 2ZCS | -7.45 | Tyr248, Lys273, Val268, Arg171 |
| Indazole analog 3c | 2ZCS | -6.80 | Tyr248, Lys273, Val268, Arg171 |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) | MDM2 receptor bind p53 | -3.592025e+02 | GLN72, HIS73 |
| Benzothiazole-p-amino benzoic acid-hydroxamate (2E) | HDAC8 (1T69) | -9.460 | Not specified |
Examples of predicted binding affinities and interactions for indazole and related derivatives from molecular docking studies. researchgate.netjocpr.comuomustansiriyah.edu.iq
These computational approaches allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. For this compound and its derivatives, such modeling could predict their potential targets and guide the design of new compounds with improved therapeutic properties. The combination of X-ray crystallography and computational modeling provides a comprehensive understanding of the structural and interactive properties of these promising molecules.
Medicinal Chemistry and Biological Evaluation of 4 Fluoro 1h Indazole 5 Carboxylic Acid Derivatives
The Indazole Moiety as a Privileged Scaffold in Contemporary Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govcaribjscitech.com This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets with high affinity. caribjscitech.comresearchgate.net The structural rigidity and synthetic tractability of the indazole core allow for the strategic placement of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov
Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. nih.govresearchgate.netnih.gov The success of this scaffold is exemplified by several marketed drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for certain types of ovarian cancer. nih.gov Benzadac, an early example, was developed as a non-steroidal anti-inflammatory drug (NSAID). caribjscitech.com The versatility and proven clinical success of the indazole moiety continue to make it an attractive starting point for the design of novel therapeutic agents. caribjscitech.com
Biological Activities of 4-Fluoro-1H-indazole-5-carboxylic acid Analogues
Derivatives of this compound have been investigated for a range of therapeutic applications, leveraging the foundational properties of the indazole scaffold while introducing specific modifications to modulate activity and selectivity.
The indazole scaffold is a common feature in the design of enzyme inhibitors, particularly for protein kinases and metabolic enzymes involved in immune regulation.
Kinase Inhibition: Derivatives of indazole-5-carboxylic acid have emerged as potent inhibitors of various protein kinases. A notable example is in the inhibition of Tyrosine Threonine Kinase (TTK), a key regulator of the spindle assembly checkpoint and a target in oncology. Systematic optimization of an indazole core led to the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. nih.gov Certain compounds in this series, such as CFI-401870, demonstrated potent TTK inhibition with IC₅₀ values below 10 nM. nih.gov Another class of TTK inhibitors based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides also showed high potency, with one lead compound exhibiting an IC₅₀ of 3.6 nM against the enzyme. ebi.ac.uk Furthermore, indazole derivatives have shown inhibitory activity against other kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Activin receptor-like kinase 5 (ALK5), highlighting the versatility of this scaffold in targeting different kinase families. nih.govnih.gov
IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion by depleting tryptophan. Dual inhibition of these enzymes is a promising strategy in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated as IDO1/TDO dual inhibitors. nih.gov The research identified the 1H-indazole structure as a novel and effective pharmacophore for IDO1 inhibition. nih.gov Compound 35 from this series displayed potent dual activity, with an IC₅₀ of 0.74 µM against IDO1 in an enzymatic assay and 2.93 µM against TDO. nih.gov
| Compound Class | Target Enzyme | Potency (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | < 10 nM | nih.gov |
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | TTK | 3.6 nM | ebi.ac.uk |
| 4,6-substituted-1H-indazole (Compound 35) | IDO1 | 0.74 µM (enzymatic) | nih.gov |
| 4,6-substituted-1H-indazole (Compound 35) | TDO | 2.93 µM (enzymatic) | nih.gov |
| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)... | ALK5 | 3.5 nM (cellular) | nih.gov |
The enzyme inhibitory activity of indazole derivatives often translates into potent antiproliferative effects in cancer cell lines. Indazole-based TTK inhibitors have demonstrated significant cell growth inhibition; for example, compounds from the 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide series showed GI₅₀ values of less than 0.1 µM in the HCT116 colon cancer cell line. nih.gov
In a separate study, a series of 1H-indazole-3-amine derivatives were tested against a panel of human cancer cell lines. nih.gov Compound 6o from this series was particularly effective against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM. Importantly, this compound showed much lower toxicity in normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM, indicating a favorable selectivity profile. nih.gov The IDO1/TDO dual inhibitor, compound 35 , also exhibited in vivo antitumor activity in a CT26 colon carcinoma xenograft model, further validating the therapeutic potential of this class of compounds. nih.gov
| Compound/Series | Cell Line | Cancer Type | Potency (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Indazole-5-carboxamides | HCT116 | Colon Cancer | < 0.1 µM | nih.gov |
| Compound 6o (1H-indazole-3-amine derivative) | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.gov |
| HEK-293 | Normal Kidney (Selectivity) | 33.2 µM | nih.gov | |
| Compound 35 (IDO1/TDO inhibitor) | HeLa | Cervical Cancer | 1.37 µM (IDO1 activity) | nih.gov |
| Compound 35 (IDO1/TDO inhibitor) | A172 | Glioblastoma | 7.54 µM (TDO activity) | nih.gov |
Beyond oncology, the indazole scaffold has been explored for other therapeutic indications. The anti-inflammatory properties of indazoles are well-established, with compounds like benzadac serving as a historical precedent. caribjscitech.com More recent research has focused on mechanisms related to immune modulation, such as the inhibition of calcium-release activated calcium (CRAC) channels, which are critical for mast cell activation in inflammatory responses. nih.gov
The broader class of indazole derivatives has also been reported to possess antiviral activities, including activity against HIV. nih.gov While specific studies on this compound analogues in virology are less common, the established potential of the core scaffold suggests this could be a fruitful area for future investigation.
Structure-Activity Relationship (SAR) Analysis
The substitution pattern on the indazole ring is critical for determining biological activity and selectivity. Both the fluorine atom at the 4-position and the carboxylic acid at the 5-position (or its derivatives) play key roles in molecular interactions.
Fluorine Substitution: The introduction of fluorine into drug candidates is a common medicinal chemistry strategy to modulate properties such as metabolic stability, membrane permeability, and binding affinity. The electron-withdrawing nature of the fluorine atom at the 4-position can influence the electronic properties of the entire ring system, potentially affecting hydrogen bonding capabilities and pKa. ossila.com In a study of 1H-indazole-3-amine derivatives with antiproliferative activity against the Hep-G2 cell line, the position of fluorine on an attached phenyl ring had a significant impact. The activity trend was observed as: 3,5-difluoro > 4-fluoro > 3-fluoro, indicating that the number and position of fluorine atoms are crucial for optimizing anticancer effects. nih.gov
Carboxylic Acid Substitution: The carboxylic acid group at the 5-position is a key interaction point, often serving as a hydrogen bond donor and acceptor. In many kinase inhibitors, this group interacts with key residues in the ATP-binding pocket. Often, the carboxylic acid is converted to a carboxamide to improve cell permeability and introduce additional vectors for binding interactions. In the development of TTK inhibitors, the 5-carboxamide moiety was found to be essential for potency. nih.gov The SAR studies for these series involved modifying the amine portion of the carboxamide, demonstrating that bulky and heterocyclic groups could be introduced to enhance potency and selectivity. nih.gov Similarly, for IDO1/TDO inhibitors, SAR analysis revealed that substituents at both the 4- and 6-positions of the 1H-indazole scaffold were crucial for inhibitory activity, with the implicit understanding that the core scaffold, including its functional groups like the one at position 5, establishes the foundational binding. nih.govnih.gov
Rational Design and Optimization Strategies for Improved Efficacy and Target Specificity
The development of derivatives from the this compound scaffold is heavily reliant on rational design and strategic optimization to enhance therapeutic efficacy and ensure precise targeting of biological molecules. smolecule.com A cornerstone of this approach is the structure-activity relationship (SAR) study, which systematically investigates how chemical modifications at various positions on the indazole ring influence biological activity. nih.gov Key positions for substitution on the indazole nucleus include the N-1 and N-2 positions of the pyrazole ring, as well as the C-3 position. pnrjournal.comnih.gov
Fragment-based drug design (FBDD) and knowledge-based design are prominent strategies employed in the optimization of these derivatives. nih.gov In FBDD, small molecular fragments are identified that bind to the target, and these are then grown or linked to create a more potent lead compound. For instance, researchers have utilized in silico fragment-based approaches to design indazole derivatives as inhibitors of Aurora kinases, which are crucial in cell division. nih.gov Similarly, structure-guided design has led to the development of potent inhibitors for other kinases like the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK1/2). nih.gov
One common optimization strategy involves bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties to improve the molecule's pharmacological profile. nih.gov The indazole ring itself is often considered a bioisostere for phenol (B47542), offering advantages such as increased lipophilicity and reduced vulnerability to metabolic processes. pharmablock.com Modifications to the carboxylic acid group at the C-5 position, such as converting it into amides or esters, can also significantly alter the compound's properties, including its ability to interact with target proteins and its pharmacokinetic profile. nih.govnih.gov For example, SAR studies on indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker is critical for the inhibition of the calcium-release activated calcium (CRAC) channel. nih.gov
Molecular Determinants of Ligand-Target Interaction and Pharmacological Potency
The pharmacological potency of this compound derivatives is fundamentally determined by their specific molecular interactions with their biological targets. Molecular docking studies are a critical tool used to predict and analyze the binding modes of these ligands within the active sites of proteins, such as kinases and other enzymes. pnrjournal.comresearchgate.net These computational studies reveal the key interactions—primarily hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex.
For many indazole derivatives designed as kinase inhibitors, the indazole scaffold plays a pivotal role by forming crucial hydrogen bond interactions with the "hinge" region of the kinase domain. pharmablock.com This interaction mimics the binding of the natural ATP molecule and is a common feature of many kinase inhibitors. The substituents on the indazole ring then dictate the specificity and potency by forming additional interactions with other regions of the active site.
For example, in the design of fibroblast growth factor receptor (FGFR) kinase inhibitors, 1H-indazole-based derivatives were found to fit into the enzyme's active site, with the indazole ring interacting with the hinge residues. mdpi.com Similarly, docking studies of novel indazole derivatives with the MDM2 receptor, a negative regulator of the p53 tumor suppressor, showed specific binding interactions with key amino acids like GLN72 and HIS73. jocpr.com The presence and position of the fluorine atom and the carboxylic acid group on the core scaffold can significantly influence the electronic properties and binding affinity of the molecule. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the carboxylic acid group can act as a hydrogen bond donor or acceptor. smolecule.com
The following table summarizes results from a molecular docking study of synthesized 3-carboxamide indazole derivatives with a renal cancer-related protein (PDB: 6FEW), highlighting the binding energies which indicate the stability of the ligand-protein interaction. nih.govrsc.org
| Compound | Binding Energy (kcal/mol) |
| 8v | -9.8 |
| 8w | -9.6 |
| 8y | -9.5 |
This table is interactive. You can sort and filter the data.
Proposed Mechanisms of Biological Action for Active this compound Derivatives
Derivatives of the this compound scaffold have been investigated for a wide range of biological activities, with their mechanisms of action often linked to the inhibition of specific enzymes or the modulation of key cellular pathways. nih.govmdpi.comresearchgate.net A predominant area of investigation is in oncology, where these compounds have been designed as inhibitors of various protein kinases that are often dysregulated in cancer. nih.gov
Many active indazole derivatives function as ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of kinases such as EGFR, FGFR, and Aurora kinases, they block the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways that control cell proliferation, survival, and differentiation. nih.govmdpi.com For instance, certain 1H-indazole derivatives have shown potent activity against EGFR and its T790M mutant, which is associated with drug resistance. nih.gov
Beyond kinase inhibition, other anticancer mechanisms have been identified. Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. rsc.org This is often achieved by modulating the levels of key apoptosis-regulating proteins, such as increasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the levels of anti-apoptotic proteins like Bcl-2. rsc.org Furthermore, some derivatives can disrupt the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. rsc.org Other proposed mechanisms include the disruption of cancer cell migration and invasion by affecting matrix metalloproteinases (MMPs). rsc.org
In non-cancer contexts, indazole derivatives have shown other mechanisms of action. For example, indazole-3-carboxamides have been identified as blockers of the CRAC channel, which inhibits the influx of extracellular calcium. nih.gov This action can stabilize mast cells and prevent the release of pro-inflammatory mediators, suggesting a potential anti-inflammatory mechanism. nih.gov
Preclinical Research Considerations for Indazole-Based Drug Candidates
Before any indazole-based drug candidate, including derivatives of this compound, can advance to clinical trials, it must undergo rigorous preclinical evaluation. This stage assesses the compound's preliminary efficacy, safety, and pharmacokinetic profile. A key component of this research is the establishment of a robust and efficient synthesis route that is suitable for producing the compound in larger quantities for further testing. google.com
Pharmacokinetic studies, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial. These studies determine how the drug is processed by a living organism. Indazole-based compounds are often noted for being more lipophilic than their phenol bioisosteres, which can affect their absorption and distribution. pharmablock.com Preclinical research investigates the compound's bioavailability after administration, its distribution to various tissues, and how it is metabolized by the liver, often involving cytochrome P450 (CYP) enzymes. pharmablock.comnih.gov Understanding the metabolic pathways is essential to anticipate potential drug-drug interactions. nih.gov
In vivo efficacy studies in animal models are conducted to confirm the biological activity observed in in vitro assays. For example, an indazole derivative designed as an anticancer agent would be tested in tumor-bearing animal models to assess its ability to suppress tumor growth without causing unacceptable toxicity. rsc.org Similarly, a potential non-hormonal male contraceptive agent, gamendazole, an indazole carboxylic acid analog, was evaluated in rats to determine its efficacy in blocking spermatogenesis. nih.gov These studies are critical for determining a preliminary therapeutic window—the range between the effective dose and a toxic dose. Further preclinical safety and toxicology studies are then required to identify any potential adverse effects before human trials can be considered.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
